molecular formula C18H18O6 B153658 Triallyl trimellitate CAS No. 2694-54-4

Triallyl trimellitate

Cat. No.: B153658
CAS No.: 2694-54-4
M. Wt: 330.3 g/mol
InChI Key: GRPURDFRFHUDSP-UHFFFAOYSA-N
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Description

Triallyl trimellitate, also known as triallyl 1,2,4-benzenetricarboxylate, is an organic compound with the molecular formula C18H18O6. It is a triester derived from trimellitic acid and allyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Mechanism of Action

Target of Action

Triallyl trimellitate is primarily used as a skin conditioning agent and plasticizer in cosmetics . It interacts with the skin cells, providing a conditioning effect that can improve the feel and appearance of the skin.

Mode of Action

This compound is an alkyl ester of trimellitic acid . It is structurally related to other trialkyl trimellitates, differing only in the length and branching of the alkyl chains . The compound can be metabolized via hydrolysis back to the parent alcohol and acid .

Biochemical Pathways

The metabolic products of this compound are likely to be structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid . This is due to the presence of arylesterases in the skin, which can break down the compound .

Pharmacokinetics

It is known that the compound can be metabolized via hydrolysis back to the parent alcohol and acid . The parent alcohol and acid could be present as residual materials .

Result of Action

The primary result of this compound’s action is its conditioning effect on the skin. It improves the feel and appearance of the skin, making it a valuable ingredient in cosmetics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is used as a cross-linking co-agent for thermoplastics and synthetic rubbers, where it provides excellent electrical, chemical, and heat resistance . The compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallyl trimellitate is synthesized through the esterification of trimellitic anhydride with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation columns, are common in industrial production to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Triallyl trimellitate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield trimellitic acid and allyl alcohol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with heating to accelerate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Polymerization: Cross-linked polymer networks.

    Hydrolysis: Trimellitic acid and allyl alcohol.

    Oxidation: Carboxylic acids derived from the oxidation of allyl groups.

Scientific Research Applications

Triallyl trimellitate finds applications in various scientific research fields, including:

    Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in the development of controlled-release formulations.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a cross-linking agent in coatings and adhesives.

Comparison with Similar Compounds

Triallyl trimellitate can be compared with other similar compounds, such as:

    Triethylhexyl trimellitate: Used as a plasticizer with different alkyl chain lengths.

    Tridecyl trimellitate: Another plasticizer with longer alkyl chains, providing different mechanical properties.

    Tricaprylyl/capryl trimellitate: Used in cosmetics as a skin conditioning agent and plasticizer.

Uniqueness: this compound is unique due to its three allyl groups, which allow it to undergo extensive cross-linking and polymerization reactions. This property distinguishes it from other trimellitates, which may have different alkyl groups and thus different reactivity and applications.

Properties

IUPAC Name

tris(prop-2-enyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPURDFRFHUDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29323-03-3
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29323-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044901
Record name Triallyl trimellitate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2694-54-4
Record name Triallyl trimellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2694-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triallyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triallyl trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIALLYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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